molecular formula C15H15N3O5S B4623966 2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE

2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE

Cat. No.: B4623966
M. Wt: 349.4 g/mol
InChI Key: LSGZIQAFMJZZIA-UHFFFAOYSA-N
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Description

2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrimidinylidene core and an ethoxyphenoxy group

Scientific Research Applications

2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE involves multiple steps. One common method includes the reaction of a pyrimidinylidene derivative with an ethoxyphenoxy acetamide precursor under controlled conditions. The reaction typically requires the use of solvents such as ethanol or dioxane and may involve catalysts to enhance the yield . Industrial production methods often scale up these reactions, optimizing conditions to ensure high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE stands out due to its unique combination of a pyrimidinylidene core and an ethoxyphenoxy group. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-2-22-11-6-8(3-4-10(11)23-7-12(16)19)5-9-13(20)17-15(24)18-14(9)21/h3-6H,2,7H2,1H3,(H2,16,19)(H2,17,18,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGZIQAFMJZZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE

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